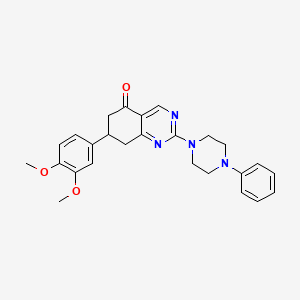![molecular formula C21H20F3N3O3S B15022473 3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-[2-(4-methoxy-phenyl)-ethyl]-propionamide](/img/structure/B15022473.png)
3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-[2-(4-methoxy-phenyl)-ethyl]-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that features a furan ring, a pyrimidine ring with a trifluoromethyl group, and a sulfanyl linkage to a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a furan derivative and a trifluoromethylated precursor under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrimidine ring.
Amidation Reaction: The final step involves the coupling of the sulfanyl-pyrimidine intermediate with a 4-methoxyphenyl ethylamine derivative to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially leading to the formation of amines or reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced pyrimidine derivatives
Substitution: Various substituted furan or pyrimidine derivatives
科学研究应用
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique electronic properties may make it suitable for use in the development of advanced materials, such as organic semiconductors.
作用机制
The mechanism of action of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide is not well-documented. its structural components suggest potential interactions with various molecular targets:
Pyrimidine Ring: May interact with nucleic acids or enzymes involved in DNA/RNA synthesis.
Furan Ring: Could participate in π-π interactions with aromatic amino acids in proteins.
Trifluoromethyl Group: Known to enhance binding affinity and metabolic stability in drug molecules.
相似化合物的比较
Similar Compounds
- 3-{[4-(furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide
- 3-{[4-(furan-2-yl)-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide
Uniqueness
The presence of the trifluoromethyl group in 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide distinguishes it from similar compounds. This group is known to enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a unique candidate for further research and development.
属性
分子式 |
C21H20F3N3O3S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H20F3N3O3S/c1-29-15-6-4-14(5-7-15)8-10-25-19(28)9-12-31-20-26-16(17-3-2-11-30-17)13-18(27-20)21(22,23)24/h2-7,11,13H,8-10,12H2,1H3,(H,25,28) |
InChI 键 |
LTVYERIRJIZPAP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-chloro-5-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzoate](/img/structure/B15022393.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15022401.png)
![O-{3-[(4-iodophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B15022405.png)
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022408.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B15022419.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15022428.png)
![6-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022433.png)
![Ethyl 4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15022441.png)
![4-({[(4Z)-1-[4-(Adamantan-1-YL)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)-N-(3-methoxypyrazin-2-YL)benzene-1-sulfonamide](/img/structure/B15022446.png)
![N-(4-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B15022450.png)
![6-[oxo(phenyl)acetyl]-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B15022460.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B15022468.png)
![8-(1,3-Benzodioxol-5-ylmethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15022474.png)

